molecular formula C17H22ClNO4 B8092735 (+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid

Cat. No.: B8092735
M. Wt: 339.8 g/mol
InChI Key: PFUUNKWBKRROEO-UONOGXRCSA-N
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Description

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid is a chiral piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the chlorophenyl moiety adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-chlorobenzaldehyde with piperidine.

    Cyclization: The Schiff base undergoes cyclization to form the piperidine ring.

    Introduction of Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorophenyl moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The chlorophenyl moiety can interact with biological receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.

    (3S,4S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid: Similar structure but has a fluorine atom instead of chlorine.

    (3S,4S)-1-(tert-butoxycarbonyl)-3-(4-methylphenyl)piperidine-4-carboxylic acid: Similar structure but has a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in (+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3S,4S)-3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUUNKWBKRROEO-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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